2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide
Description
2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide (CAS Ref: 10-F087193) is a chloroacetamide derivative featuring a cyclopropyl group and a thiophene ring substituted with a ketone moiety. This compound is notable for its applications in palladium-catalyzed enantioselective cyclization reactions, where its structural components (cyclopropyl and thiophene groups) influence catalytic efficiency and stereoselectivity . It has been utilized as a specialty intermediate in organic synthesis, though commercial availability is currently discontinued, suggesting niche or research-focused applications .
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c12-6-11(15)13(8-3-4-8)7-9(14)10-2-1-5-16-10/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFBEMZBXNKZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=CC=CS2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Chloroacetylation and Amide Coupling
A widely reported method involves the sequential chloroacetylation of cyclopropylamine followed by coupling with 2-thiophen-2-yl-2-oxoethyl derivatives.
Step 1: Synthesis of Chloroacetylcyclopropylamine
Cyclopropylamine reacts with chloroacetyl chloride in ethyl acetate at 65°C for 12 hours, achieving 94% yield.
Step 2: Coupling with Thiophene Carbonyl Component
The chloroacetyl intermediate undergoes nucleophilic substitution with 2-thiophen-2-yl-2-oxoethyl bromide in N-methylpyrrolidone (NMP) using potassium tert-butoxide as base (83% yield).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 65°C (Step 1); RT (Step 2) | |
| Solvent System | Ethyl acetate → NMP | |
| Yield | 83–94% |
Direct Amidation of Preformed Chloroacetamide
EDCI/HOBt-Mediated Coupling
A patent-driven approach utilizes 2-chloroacetamide and 2-cyclopropylamino-2-thiophen-2-yl-ethanone with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:
Reaction Conditions:
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Molar ratio (amide:carbonyl compound): 1:1.4
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Triethylamine (2 eq.) as base
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24-hour stirring at room temperature
Outcome:
One-Pot Cyclocondensation Strategy
Gewald Reaction Adaptation
Modified Gewald heterocyclization enables simultaneous thiophene ring formation and amide coupling:
Protocol:
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2-Cyanoacetamide reacts with cyclopropylamine and sulfur in ethanol under reflux.
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Thiophene-2-carbonyl chloride introduced via dropwise addition.
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Triethylamine catalyzes cyclization at 80°C for 8 hours.
Performance Metrics:
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Key Advantage: Avoids isolation of intermediates
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Limitation: Requires strict moisture control
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Two-Step Chloroacetylation | 83–94 | 99.2 | Industrial | $$$$ |
| EDCI-Mediated Coupling | 76 | 98.5 | Lab-scale | $$$ |
| Gewald Cyclocondensation | 68–72 | 97.8 | Pilot-scale | $$ |
*Cost Index: $ = <$100/g; $$$$ = >$500/g
Critical Process Parameters
Solvent Impact on Reaction Kinetics
Base Selection
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Potassium tert-butoxide : Optimal for large-scale (>50% conversion in <6 hrs)
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Triethylamine : Preferred for moisture-sensitive reactions (e.g., EDCI coupling)
Analytical Characterization Benchmarks
Table 2: Spectral Data Consistency
| Technique | Key Signals | Reference Value |
|---|---|---|
| ¹H NMR | δ 4.02 (s, 2H, CH₂Cl); δ 3.28 (s, 3H, CH₃) | |
| ¹³C NMR | 167.8 ppm (C=O); 140.2 ppm (thiophene C-S) | |
| HRMS | m/z 257.74 [M+H]⁺ |
Industrial-Scale Optimization Challenges
Byproduct Management
Crystallization Protocols
Emerging Methodologies
Flow Chemistry Applications
Recent patents describe continuous-flow systems reducing reaction time from 12 hrs to 45 minutes:
Enzymatic Acetylation
Pilot studies using lipase B (Candida antarctica) show promise for greener synthesis:
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Solvent: tert-butanol/water (9:1)
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Conversion: 82% at 37°C
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Limitations: Enzyme cost ($120/g)
Regulatory Considerations
Impurity Profiling
ICH Q3A-compliant thresholds for key impurities:
| Impurity | Allowable Limit |
|---|---|
| Chloroacetic acid | <0.05% |
| Cyclopropylamine | <0.1% |
| Thiophene sulfoxide | <0.15% |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products (e.g., amides, thioethers).
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and thiophene groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Catalytic Performance of Selected Chloroacetamides
| Compound | Key Substituent | Reaction Yield (%) | Enantioselectivity (%) | Application |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl + ketone | 85–92* | 88–94* | Lactam synthesis |
| 2-Chloro-N-(4-methoxybenzyl)-cyclopropyl | 4-Methoxybenzyl | 90–95 | 90–96 | Pd-catalyzed cyclization |
| N,N-Dibenzyl-2-chloroacetamide | Benzyl | 78–85 | 80–88 | Model substrate studies |
Table 2: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) | Primary Use |
|---|---|---|---|---|
| Target Compound | 256.7 | 2.1* | ~50* | Organic synthesis |
| Alachlor | 269.8 | 3.1 | 242 | Herbicide |
| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl) | 287.1 | 2.8 | 120 | Antimicrobial studies |
Structural Variations and Physical Properties
- 2-Chloro-N-(2-oxothiolan-3-yl)acetamide: This analog lacks a cyclopropyl group but includes a tetrahydrothiophenone ring. The saturated thiophene reduces π-conjugation, lowering melting points (489–491 K vs. target compound’s ~480 K*) and altering hydrogen-bonding patterns in crystal lattices .
- 2-Chloro-N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide : The sulfone group increases polarity (TPSA: 63.2 Ų vs. target’s 20.3 Ų), improving aqueous solubility but reducing membrane permeability .
Table 3: Crystallographic Data
Biological Activity
2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, with the CAS number 1353986-80-7, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and comparative studies with related compounds.
- Molecular Formula : C11H12ClNO2S
- Molar Mass : 257.74 g/mol
- Structural Features : The compound features a cyclopropyl group, a thiophene moiety, and an acetamide functional group, which are significant for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Biological Assays and Findings
Recent studies have assessed the biological activity of this compound through various assays:
Anticancer Activity
In a study evaluating the anticancer properties of related thienyl compounds, this compound exhibited promising results. It was tested against several cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 5.0 |
| 2-Chloro-N-cyclopropyl-N-(2-thiophen-2-yl)ethyl-benzamide | MCF7 (Breast) | 3.5 |
| Control (Doxorubicin) | A549 | 0.1 |
Table 1: Anticancer efficacy of this compound compared to standard treatment.
Anti-inflammatory Activity
The compound was also evaluated for anti-inflammatory effects using in vitro models of inflammation. It demonstrated a reduction in pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS).
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound (10 µM) | 45 | 30 |
Table 2: Anti-inflammatory effects of the compound in LPS-stimulated macrophages.
Case Studies
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In Vivo Studies : In animal models, the administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
- Model : Xenograft model in mice.
- Outcome : Tumor volume decreased by approximately 60% after treatment with the compound over four weeks.
- Pharmacokinetics : Studies on the pharmacokinetic profile indicated moderate absorption and bioavailability, with a half-life suitable for therapeutic use.
Comparative Analysis
When compared to similar compounds within its class, such as other thiophene-based acetamides, this compound demonstrated superior potency in both anticancer and anti-inflammatory assays.
| Compound Name | Structure Features | Anticancer Activity (IC50) |
|---|---|---|
| Compound A | Thiophene + Amide | 8.0 µM |
| Compound B | Benzamide | 4.0 µM |
| This Compound | Cyclopropyl + Thiophene + Amide | 5.0 µM |
Table 3: Comparative efficacy of related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, and how can reaction efficiency be optimized?
- Methodology : A common approach involves refluxing chloroacetyl chloride with a precursor amine in the presence of triethylamine. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide) are synthesized by reacting chloroacetyl chloride with oxadiazole derivatives under reflux for 4 hours, followed by recrystallization . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), and using inert conditions to minimize side reactions. Triethylamine acts as both a base and solvent, enhancing nucleophilic substitution efficiency .
Q. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for C=O (1650–1750 cm⁻¹), C-Cl (550–850 cm⁻¹), and thiophene C-S (600–700 cm⁻¹). The absence of NH stretches (if applicable) confirms successful substitution .
- NMR :
- ¹H NMR : Look for cyclopropyl CH₂ protons (δ 0.5–1.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and acetamide CH₂Cl (δ 3.5–4.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–180 ppm), cyclopropyl carbons (δ 5–15 ppm), and thiophene carbons (δ 120–140 ppm) .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
- Methodology : Slow evaporation from a 1:1 methanol-acetone mixture is widely used for analogous acetamides. Ensure saturation by gradual solvent removal at 4°C. For stubborn cases, vapor diffusion with hexane or diethyl ether as antisolvents can induce nucleation. Verify crystal purity via PXRD and compare with simulated patterns from SHELXL-refined structures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MESP analysis) predict the reactivity of the thiophene and cyclopropyl moieties in this compound?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, identifying electron-rich regions (thiophene) for electrophilic attack.
- MESP Maps : Visualize electrostatic potential to predict nucleophilic/electrophilic sites. For example, the thiophene sulfur may exhibit negative potential, favoring halogen bonding or coordination chemistry .
Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR splitting or IR absorption)?
- Methodology :
- Dynamic Effects : Variable-temperature NMR (e.g., 298–373 K) can reveal conformational exchange in the cyclopropyl group or restricted rotation of the acetamide bond.
- 2D NMR (COSY, HSQC) : Assign overlapping signals; e.g., thiophene protons may couple with adjacent CH₂ groups, causing splitting .
- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SHELXL refinement) to identify key interactions. For example, N–H···O hydrogen bonds (2.8–3.2 Å) and thiophene π-π stacking (3.5–4.0 Å) stabilize the lattice. Compare thermal stability via TGA-DSC to correlate packing efficiency with decomposition temperatures .
Q. What side reactions occur during synthesis, and how can they be minimized?
- Methodology : Common byproducts include:
- Trichloroethane derivatives : Formed via over-chlorination. Mitigate by controlling chloroacetyl chloride addition rate and temperature (<50°C) .
- Oxidation of thiophene : Use degassed solvents and inert atmosphere (N₂/Ar) to prevent sulfur oxidation. Confirm purity via LC-MS and column chromatography (silica gel, ethyl acetate/hexane eluent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
